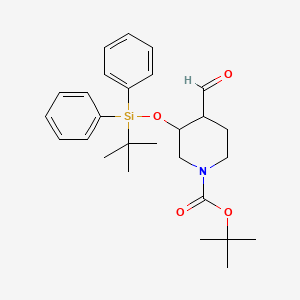
tert-Butyl 3-((tert-butyldiphenylsilyl)oxy)-4-formylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-((tert-butyldiphenylsilyl)oxy)-4-formylpiperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a formyl group, a tert-butyldiphenylsilyl ether, and a tert-butoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((tert-butyldiphenylsilyl)oxy)-4-formylpiperidine-1-carboxylate typically involves multiple steps, starting with the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or 2,6-lutidine . The formyl group can be introduced via formylation reactions, often using reagents like formic acid or formyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group . These systems offer advantages in terms of reaction control, scalability, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like alkoxides, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl 3-((tert-butyldiphenylsilyl)oxy)-4-formylpiperidine-1-carboxylate is used as a building block for the construction of more complex molecules .
Biology: The compound’s structural features make it useful in the study of biological systems, particularly in the context of protein-ligand interactions and enzyme mechanisms .
Industry: In industrial settings, the compound may be used in the synthesis of specialty chemicals and materials .
Mécanisme D'action
The mechanism by which tert-Butyl 3-((tert-butyldiphenylsilyl)oxy)-4-formylpiperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyldiphenylsilyl group provides steric protection, while the formyl group can participate in hydrogen bonding and other interactions . These features enable the compound to modulate biological pathways and processes .
Comparaison Avec Des Composés Similaires
tert-Butyldimethylsilyl ethers: Similar in stability and used for protecting hydroxyl groups.
tert-Butyldiphenylsilyl ethers: Known for their increased resistance to acidic hydrolysis.
tert-Butoxycarbonyl derivatives: Commonly used in peptide synthesis for protecting amino groups.
Uniqueness: tert-Butyl 3-((tert-butyldiphenylsilyl)oxy)-4-formylpiperidine-1-carboxylate stands out due to its combination of protective groups and functional moieties, offering unique reactivity and stability profiles .
Propriétés
Formule moléculaire |
C27H37NO4Si |
|---|---|
Poids moléculaire |
467.7 g/mol |
Nom IUPAC |
tert-butyl 3-[tert-butyl(diphenyl)silyl]oxy-4-formylpiperidine-1-carboxylate |
InChI |
InChI=1S/C27H37NO4Si/c1-26(2,3)31-25(30)28-18-17-21(20-29)24(19-28)32-33(27(4,5)6,22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-16,20-21,24H,17-19H2,1-6H3 |
Clé InChI |
IVSSFDDMQUNQEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


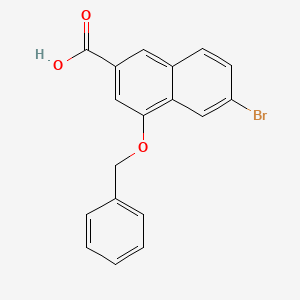
![4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B13934287.png)


![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
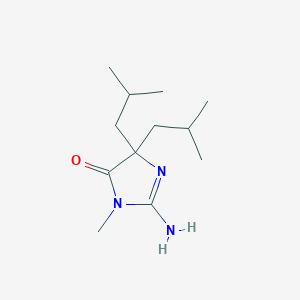
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)
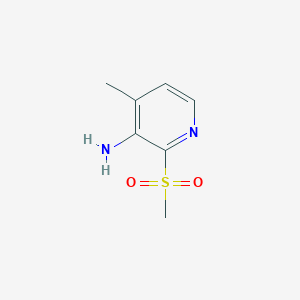

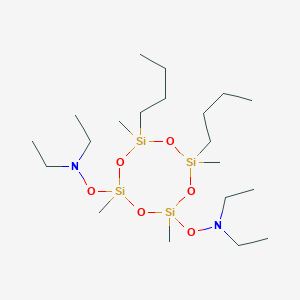
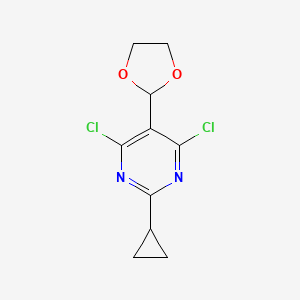
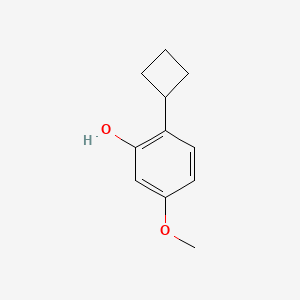
![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)
![1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)
